molecular formula C22H23BrN2O4 B14923969 ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B14923969
M. Wt: 459.3 g/mol
InChI Key: IFQKPOTXJRSTHE-UHFFFAOYSA-N
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Description

Ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is a complex organic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new pyrazole derivatives with different substituents.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the bromo and pyrazole groups, making it less complex.

    4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the ester group, which may affect its solubility and reactivity.

    Ethyl 3-(4-bromo-3,5-dimethylphenyl)propanoate: Similar structure but with different substituents, leading to different chemical and biological properties.

Uniqueness

Ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C22H23BrN2O4/c1-4-29-19(26)13-14-25-22(16-7-11-18(28-3)12-8-16)20(23)21(24-25)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3

InChI Key

IFQKPOTXJRSTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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